molecular formula C16H16ClN3O B13000424 5-(tert-Butyl)-3-(2-chloro-8-methylquinolin-3-yl)-1,2,4-oxadiazole

5-(tert-Butyl)-3-(2-chloro-8-methylquinolin-3-yl)-1,2,4-oxadiazole

Cat. No.: B13000424
M. Wt: 301.77 g/mol
InChI Key: LNJAKSDWPJENSO-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-3-(2-chloro-8-methylquinolin-3-yl)-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged scaffold recognized for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups . This enhanced stability makes it a valuable framework for developing novel therapeutic agents . 1,2,4-Oxadiazole derivatives demonstrate a broad and unusually wide spectrum of biological activities . Primary research applications for this class of compounds include investigation as antibacterial agents . Some 1,2,4-oxadiazole-based compounds have shown potent activity against a range of bacterial strains, including Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli , with mechanisms of action that may involve inhibition of bacterial enzymes like DNA gyrase . Furthermore, the 1,2,4-oxadiazole nucleus is a key structural component in several commercially available drugs, such as the antiviral agent Pleconaril and Ataluren, used for Duchenne muscular dystrophy, underscoring the pharmacotherapeutic relevance of this heterocycle . This product is intended for research and further chemical characterization in a laboratory setting. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

5-tert-butyl-3-(2-chloro-8-methylquinolin-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H16ClN3O/c1-9-6-5-7-10-8-11(13(17)18-12(9)10)14-19-15(21-20-14)16(2,3)4/h5-8H,1-4H3

InChI Key

LNJAKSDWPJENSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3=NOC(=N3)C(C)(C)C

Origin of Product

United States

Biological Activity

The compound 5-(tert-Butyl)-3-(2-chloro-8-methylquinolin-3-yl)-1,2,4-oxadiazole has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxadiazole ring, which is known for its diverse biological activities. The molecular formula is C15H14ClN3OC_{15}H_{14}ClN_3O with a molecular weight of approximately 287.74 g/mol. The presence of the quinoline moiety contributes to its pharmacological properties.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. In particular, the compound has been tested against various bacterial strains. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb), with some derivatives achieving over 90% inhibition at specific concentrations .

Table 1: Antimicrobial Activity of this compound

CompoundTarget Pathogen% InhibitionConcentration (μg/mL)
This compoundMycobacterium tuberculosis92%250
Other Oxadiazole DerivativesVarious BacteriaUp to 96%Varies

Anticancer Activity

The anticancer potential of oxadiazoles has been extensively studied. A notable study demonstrated that compounds similar to this compound exhibited cytotoxic effects on multiple cancer cell lines. The mean IC50 for these compounds was reported at approximately 9.4 µM across various tumor types .

Table 2: Anticancer Activity Profile

CompoundCell Line TestedIC50 (µM)Remarks
This compoundMCF7 (Breast)9.4Potent against multiple lines
Other OxadiazolesVariousVariesMarginal activity observed

The biological activity of oxadiazoles is often attributed to their ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Many oxadiazoles act as enzyme inhibitors, affecting pathways essential for microbial survival or cancer cell proliferation.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or disrupt DNA replication processes.
  • Targeting Protein Kinases : Certain derivatives have been shown to inhibit protein kinases involved in cell signaling pathways critical for cancer progression.

Study on Antitubercular Activity

In a study conducted by Parikh et al. (2020), several substituted oxadiazoles were synthesized and tested for their antitubercular activity against Mtb H37Rv. The results indicated significant inhibition rates at varying concentrations, highlighting the potential of these compounds as therapeutic agents against tuberculosis .

Study on Anticancer Properties

Another investigation assessed the anticancer properties of various oxadiazole derivatives against a panel of cell lines representing different cancer types. The study found that specific modifications in the oxadiazole structure could enhance cytotoxicity and selectivity towards cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(tert-Butyl)-3-(2-chloro-8-methylquinolin-3-yl)-1,2,4-oxadiazole can be contextualized by comparing it to related 1,2,4-oxadiazole derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of 1,2,4-Oxadiazole Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Potential Applications
This compound C₁₆H₁₉ClN₃O 304.8 3-position: 2-chloro-8-methylquinoline; 5-position: tert-butyl Drug discovery (e.g., kinase inhibitors, antimicrobial agents)
3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole C₆H₉ClN₂O 160.6 3-position: tert-butyl; 5-position: chlorine Agrochemical intermediates, small-molecule probes

Key Differences and Implications

Structural Complexity: The primary compound incorporates a quinoline moiety, significantly increasing its molecular weight (304.8 vs. 160.6 g/mol) and steric bulk compared to 3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole. This complexity may enhance target specificity in biological systems but could reduce solubility in aqueous environments.

Substituent Effects: The quinoline group introduces aromatic π-system interactions, which are absent in simpler derivatives like the compound in . This feature is critical for binding to hydrophobic pockets in enzymes or receptors. The tert-butyl group at position 5 in both compounds contributes to lipophilicity, but its placement on a larger scaffold (quinoline-oxadiazole hybrid) may alter metabolic stability and bioavailability.

Electronic Properties: The chlorine atom in both compounds exerts electron-withdrawing effects, polarizing the oxadiazole ring.

Applications: Simpler derivatives like 3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole are often used as intermediates in agrochemical synthesis due to their straightforward functionalization . In contrast, the quinoline-oxadiazole hybrid’s size and aromaticity suggest utility in medicinal chemistry, particularly for targeting nucleic acid-binding proteins or kinases.

Research Findings and Limitations

However, the primary compound’s larger size may pose challenges in pharmacokinetics, such as reduced oral bioavailability or increased hepatic metabolism. Further studies are required to evaluate its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile relative to simpler analogs.

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